molecular formula C17H20O10 B351571 Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate CAS No. 6966-22-9

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate

Cat. No.: B351571
CAS No.: 6966-22-9
M. Wt: 384.3 g/mol
InChI Key: JSXRWQPMFIVIQA-UHFFFAOYSA-N
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Description

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate is a sophisticated polyfunctional bicyclic compound that serves as a versatile intermediate in advanced organic synthesis and materials science research. Its complex architecture, featuring a bridged bicyclo[3.3.1]nonane core decorated with multiple ester and carbonyl groups, makes it a valuable scaffold for constructing complex molecular frameworks. Researchers utilize this compound as a critical precursor in the development of novel polymers and functional materials, where its multiple reactive sites allow for controlled polymerization and the creation of cross-linked networks with specific thermal and mechanical properties . The structural characteristics of this molecule, including its rigid backbone and potential for further functionalization, provide significant research value in exploring new synthetic methodologies and in the design of advanced organic electronic materials or pharmaceutical intermediates. Its application is strictly confined to laboratory research settings.

Properties

IUPAC Name

tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O10/c1-24-12(20)8-5-16(14(22)26-3)7-17(10(8)18,15(23)27-4)6-9(11(16)19)13(21)25-2/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXRWQPMFIVIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989788
Record name Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-22-9
Record name NSC117542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC78481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Approach

The foundational method involves a base-catalyzed condensation of dimethyl malonate (2.0 eq) with paraformaldehyde (1.5 eq) in methanol, mediated by diethylamine (0.1 eq) at 0–40°C for 84 hours. This one-pot procedure proceeds via Knoevenagel adduct formation, followed by cyclization:

  • Reagents :

    • Dimethyl malonate (200 g, 1.5 mol)

    • Formaldehyde (37% aq., 100 g, 3.3 mol)

    • Diethylamine (10.7 mL, 0.1 mol)

    • Methanol (30 mL)

  • Procedure :

    • Cool reactants to 0°C, add diethylamine dropwise.

    • Stir 12 hours at 0°C, then 24 hours at 25°C, and 48 hours at 40°C.

    • Quench with potassium bisulfate (2 M, 100 mL), distill under vacuum.

    • Treat with sodium methoxide (26.3 g Na in 375 mL MeOH), reflux 4 hours.

    • Acidify with CO2, isolate product via filtration (63% yield).

Mechanistic Insight : The reaction proceeds through sequential enolate formation, aldol condensation, and dieckmann cyclization. Diethylamine deprotonates dimethyl malonate, generating nucleophilic enolates that attack formaldehyde’s electrophilic carbonyl. Repeated condensations form the bicyclic core, with ester groups stabilizing intermediates.

Modified Catalytic Protocols

Recent adaptations replace diethylamine with piperidine (0.2 eq) in dimethyl sulfoxide (DMSO), enhancing reaction rates. A 2025 study achieved 76% yield after 24 hours at 120°C by optimizing stoichiometry and solvent polarity:

ParameterClassical MethodModified Method
CatalystDiethylaminePiperidine
SolventMethanolDMSO
Temperature (°C)0–40120
Time (h)8424
Yield (%)6376

Advantages : DMSO’s high boiling point facilitates faster cyclization, while piperidine’s stronger basicity accelerates enolate generation. However, the method requires rigorous anhydrous conditions to prevent hydrolysis of methyl esters.

Purification and Characterization

Crystallization Techniques

Crude product is typically purified via fractional crystallization using methanol/water/hexane (3:1:1), yielding colorless needles. Key purity indicators include:

  • Melting Point : 150–152°C (lit. 150°C)

  • IR Spectroscopy : νmax = 1720 cm⁻¹ (ester C=O), 1705 cm⁻¹ (ketone C=O)

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 2.31 (s, 2H, bridgehead H)

  • δ 2.90 (s, 4H, CH2COOCH3)

  • δ 3.77 (s, 6H, OCH3)

  • δ 3.78 (s, 6H, OCH3)

13C NMR (100 MHz, CDCl3) :

  • δ 168.1 (C=O, ester)

  • δ 204.6 (C=O, ketone)

  • δ 53.3 (OCH3)

HRMS : m/z calc. for C17H20O10 [M+H]+: 385.1134; found: 385.1138.

Mechanistic Studies and Side Reactions

Competing pathways include over-alkylation at the bridgehead positions, observed when excess methyl iodide is present. Byproducts such as 1-methylbicyclo[3.3.1]nona-2,6-dione (3) form via retro-aldol cleavage if reaction pH exceeds 10. Mitigation strategies include:

  • Maintaining pH 8–9 with buffer solutions

  • Using substoichiometric methylating agents

  • Monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1)

Industrial Scalability and Environmental Impact

While the classical method produces 100+ gram batches, its environmental footprint is substantial:

  • E-Factor : 23.4 (kg waste/kg product)

  • PMI : 18.7 (total mass input/mass product)

Green chemistry initiatives propose replacing methanol with cyclopentyl methyl ether (CPME), reducing waste by 40%. Catalytic distillation systems also improve energy efficiency, lowering reaction times to 12 hours at 100°C.

Applications in Asymmetric Synthesis

The compound’s stereocenters enable chiral auxiliaries for:

  • Spiroannulations : Synthesis of 2,4-dioxaspiro derivatives via nucleophilic aromatic substitution.

  • Steroid Functionalization : Preparation of pentacyclic steroid analogs through Diels-Alder cycloadditions .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related bicyclo[3.3.1]nonane derivatives, focusing on functional groups, reactivity, and applications.

Functional Group Variations

Compound Name Functional Groups Key Differences Applications/Reactivity References
Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate Four methyl esters, two oxo groups High steric hindrance; ketones enhance electrophilicity Precursor for adamantane derivatives; transannular cyclization studies
Tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate Four methyl esters, two hydroxyl groups, conjugated diene Hydroxyl groups enable hydrogen bonding and oxidation reactions Used in topological analysis of bicyclo[3.3.1] synthesis; companion to Meerwein’s ester
Tetramethyl 2,6-dioxo-4-(2-thienyl)heptane-1,3,5,7-tetracarboxylate Four methyl esters, two oxo groups, thienyl substituent Thienyl group introduces aromaticity and sulfur-based reactivity Potential applications in materials science due to electronic modulation
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane Four amine groups, two nitro groups Nitro groups confer explosive properties; amine backbone enables coordination chemistry Explosives research; catalytic studies in nitric acid

Structural Isomers

The bicyclo[3.3.1]nonane framework is distinct from bicyclo[1.3.3]nonane isomers. For example:

  • Tetramethyl 2,6-dioxobicyclo[1.3.3]nonane-1,3,5,7-tetracarboxylate (CAS 315207-70-6) shares the same molecular formula (C₁₇H₂₀O₁₀) but differs in ring strain and spatial arrangement.

Physicochemical Properties

Property Target Compound Dihydroxy Analog [1.3.3] Isomer
Molecular Weight 384.33 g/mol 384.33 g/mol 384.33 g/mol
Solubility Limited data; likely polar aprotic solvents Higher solubility due to hydroxyl groups Unreported
Stability Stable under dry, inert conditions Prone to oxidation Less stable due to ring strain
Reactivity Electrophilic at oxo sites Nucleophilic at hydroxyl sites Altered reactivity due to isomerism

Research Findings and Key Insights

Functional Group Impact : The presence of oxo groups in the target compound enhances its electrophilicity compared to hydroxylated analogs, making it more reactive in nucleophilic additions .

Isomer-Specific Behavior : The [3.3.1] framework offers greater synthetic versatility than [1.3.3] isomers due to favorable ring strain and stability .

Biological Activity

Introduction

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate (CAS: 315207-70-6) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20O10, with a molecular weight of 384.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
IUPAC NameTetramethyl (1R,3S,5R)-2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
CAS Number315207-70-6
Molecular FormulaC17H20O10
Molecular Weight384.34 g/mol
Purity95%

Biological Activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of bicyclo[3.3.1]nonane derivatives, including this compound. Research indicates that modifications in the bicyclic structure can enhance anticancer efficacy through various mechanisms:

  • Cell Proliferation Inhibition : Several studies have demonstrated that compounds with similar structural frameworks exhibit significant inhibition of cancer cell proliferation in vitro.
  • Apoptosis Induction : Bicyclic compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways and disrupting mitochondrial function.
  • Mechanistic Insights : The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in RSC Advances explored various bicyclo[3.3.1]nonane derivatives and their anticancer activities.
    • The results indicated that specific substitutions on the bicyclic framework could lead to enhanced cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) .
  • Mechanistic Studies :
    • Mechanistic studies revealed that these compounds could interfere with the cell cycle and promote apoptosis via caspase activation and PARP cleavage.
    • The study utilized flow cytometry and Western blotting techniques to confirm these findings.

Synthesis Methods

The synthesis of this compound has been achieved through several synthetic routes:

  • Condensation Reactions : Utilizing dimethyl malonate and formaldehyde as starting materials has proven effective in constructing the bicyclic framework.
  • Functionalization Strategies : Further functionalization can be performed to enhance biological activity or tailor properties for specific applications.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Study ReferenceBiological Activity ObservedKey Findings
RSC Advances Anticancer efficacySignificant inhibition of cancer cell proliferation
CTD Base Mechanistic insights into apoptosisInduction of apoptosis via caspase activation
SpectraBase Structural analysisDetailed spectral data supporting compound characterization

This compound represents a promising candidate for further investigation in cancer therapy due to its unique structural characteristics and demonstrated biological activities. Ongoing research into its synthesis and biological mechanisms will be crucial for developing effective therapeutic agents based on this compound.

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